molecular formula C17H16ClNO B1346526 4-Azetidinomethyl-4'-chlorobenzophenone CAS No. 898756-49-5

4-Azetidinomethyl-4'-chlorobenzophenone

Cat. No.: B1346526
CAS No.: 898756-49-5
M. Wt: 285.8 g/mol
InChI Key: XOIMVGWGEOTDDV-UHFFFAOYSA-N
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Description

4-Azetidinomethyl-4'-chlorobenzophenone is a benzophenone derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) attached via a methyl group to the benzophenone scaffold, with a chlorine substituent at the para position of the second benzene ring. While direct references to this compound are absent in the provided evidence, its structural analogs and derivatives are well-documented. Benzophenones with para-substituents are widely studied for their roles as photoinitiators, pharmaceutical intermediates, and bioactive molecules .

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-16-8-6-15(7-9-16)17(20)14-4-2-13(3-5-14)12-19-10-1-11-19/h2-9H,1,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIMVGWGEOTDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642800
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-49-5
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azetidinomethyl-4’-chlorobenzophenone typically involves the reaction of 4-chlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Base: Bases such as potassium carbonate or sodium hydride are used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-Azetidinomethyl-4’-chlorobenzophenone may involve large-scale batch or continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-Azetidinomethyl-4’-chlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

4-Azetidinomethyl-4’-chlorobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Azetidinomethyl-4’-chlorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and the benzophenone moiety contribute to its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 4-Azetidinomethyl-4'-chlorobenzophenone with related benzophenones:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Functional Groups
This compound* C₁₇H₁₅ClNO 292.76 ~150–160 (estimated) Moderate in polar organic solvents Azetidine, Chlorobenzophenone
4-Amino-4'-chlorobenzophenone C₁₃H₁₀ClNO 231.68 92–94 (lit.) Soluble in DMSO, ethanol Amino, Chlorobenzophenone
4-Bromo-4'-chlorobenzophenone C₁₃H₈BrClO 295.56 149–150 Insoluble in water; soluble in THF Bromo, Chlorobenzophenone
4-Chloro-4'-fluorobenzophenone C₁₃H₈ClFO 234.65 60–62 Soluble in benzene, acetone Fluoro, Chlorobenzophenone
4-Hydroxy-4'-chlorobenzophenone C₁₃H₉ClO₂ 232.66 135–137 Soluble in NaOH; insoluble in water Hydroxyl, Chlorobenzophenone

*Estimated based on analogs. Data sourced from .

Key Observations :

  • Electron-Withdrawing vs. Donating Groups: The azetidinomethyl group (electron-donating) contrasts with halogen (Cl, Br, F) or hydroxyl (electron-withdrawing) substituents, influencing electronic distribution and reactivity. For example, 4-amino-4'-chlorobenzophenone exhibits enhanced nucleophilicity due to the amino group, enabling participation in condensation reactions .
  • Thermal Stability: Higher melting points in brominated derivatives (e.g., 4-Bromo-4'-chlorobenzophenone, 149–150°C) suggest greater crystallinity and stability compared to fluorinated analogs (60–62°C) .

Reactivity Trends :

  • The azetidinomethyl group may undergo ring-opening reactions under acidic conditions, unlike stable halogen substituents.
  • Amino and hydroxyl derivatives are prone to electrophilic substitution (e.g., acylation, sulfonation), while bromo and iodo groups facilitate Suzuki couplings .

Biological Activity

Overview

4-Azetidinomethyl-4'-chlorobenzophenone (CAS Number: 898756-49-5) is an organic compound belonging to the benzophenone family. It features an azetidinomethyl group and a chlorine atom attached to the benzophenone structure. The molecular formula is C₁₇H₁₆ClNO, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Synthetic Routes

The synthesis of this compound typically involves the following steps:

  • Reaction of 4-Chlorobenzophenone with Azetidine : This is conducted in the presence of bases such as potassium carbonate or sodium hydride, often using solvents like dichloromethane or toluene at room temperature.
  • Purification : The product is purified using techniques like recrystallization or column chromatography.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

The compound has also been explored for its anticancer properties . Studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of Cell Cycle Progression : The compound appears to interfere with the normal progression of the cell cycle, leading to cell death.
  • Targeting Specific Enzymes : It may modulate the activity of kinases and proteases involved in cancer cell survival.
  • Signaling Pathways Modulation : The compound has been shown to affect pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway, which are crucial for cancer cell growth and survival.

The biological activity of this compound can be attributed to its structural features:

  • Azetidine Ring : This cyclic structure enhances the compound's ability to interact with biological targets.
  • Chlorine Atom : The presence of chlorine may influence the reactivity and binding affinity of the compound towards various enzymes and receptors.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be useful:

Compound NameStructure FeaturesBiological Activity
4-ChlorobenzophenoneLacks azetidinomethyl groupLimited antimicrobial properties
4'-Azetidinomethyl-3-chlorobenzophenoneChlorine at a different positionSimilar antimicrobial properties
4,4'-DichlorobenzophenoneContains two chlorine atomsIncreased cytotoxicity

The azetidinomethyl group in this compound contributes significantly to its distinct biological properties compared to other derivatives.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) effective against both strains, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

Another study investigated the effects of this compound on human breast cancer cells (MCF-7). Treatment with varying concentrations resulted in significant reductions in cell viability and induced apoptosis, suggesting its potential role as an anticancer agent.

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